molecular formula C9H11NO2S B14239474 3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one CAS No. 237769-03-8

3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one

Cat. No.: B14239474
CAS No.: 237769-03-8
M. Wt: 197.26 g/mol
InChI Key: TWJCQCCWSQNUSO-UHFFFAOYSA-N
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Description

3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound featuring a five-membered ring structure that includes sulfur, nitrogen, and oxygen atoms. This compound is part of the broader class of thiazolidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired oxathiazolidin-2-one derivatives .

Industrial Production Methods: Industrial production methods for this compound often employ multicomponent reactions, click chemistry, and green chemistry approaches to enhance selectivity, purity, and yield. These methods also focus on improving the pharmacokinetic activity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxathiazolidin-2-one derivatives, which can be further functionalized for specific applications .

Properties

IUPAC Name

3-benzyloxathiazolidine 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13-10(6-7-12-13)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJCQCCWSQNUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725101
Record name 3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237769-03-8
Record name 3-Benzyl-1,2lambda~4~,3-oxathiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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